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Compound of Interest

Compound Name: delta-Damascone

Cat. No.: B1588474 Get Quote

In the realm of flavor and fragrance research, delta-damascone and damascenone are two

prominent rose ketones celebrated for their potent and complex aromatic profiles. While

structurally related, they impart distinct sensory experiences, a difference that can be

meticulously dissected using Gas Chromatography-Olfactometry (GC-O). This guide provides a

detailed comparison of their olfactometric properties, supported by available experimental data,

to assist researchers, scientists, and professionals in the drug development and flavor

industries in their analytical and creative endeavors.

Sensory Profile and Odor Thresholds
Delta-damascone is characterized by a multifaceted aroma profile, predominantly featuring

fruity notes of blackcurrant, apple, and plum, intertwined with rosy, woody, and subtle tobacco

undertones. In contrast, damascenone exudes a scent dominated by notes of honey, fruit,

florals, and tea.[1]

The potency of an aroma compound is quantified by its odor threshold, the minimum

concentration detectable by the human nose. The odor thresholds for delta-damascone and

damascenone vary significantly depending on the medium in which they are assessed (e.g.,

water, ethanol, or a complex food matrix like wine). It is crucial to note that a direct comparison

of thresholds from different studies should be approached with caution due to the profound

influence of the matrix on sensory perception. For instance, the odor threshold of beta-
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damascenone has been reported to be over 1000 times higher in red wine than in a simple

hydroalcoholic solution.[2]

Table 1: Odor Thresholds of Delta-Damascone and Damascenone in Various Matrices

Compound Matrix Odor Threshold

delta-Damascone Air 0.007 ng/L[3]

Damascenone Water 0.002 µg/L[4]

Damascenone Wine 4-7 µg/L[1]

Quantitative Olfactometric Data
Gas Chromatography-Olfactometry (GC-O) techniques, such as Aroma Extract Dilution

Analysis (AEDA), provide a more direct comparison of the odor potency of compounds within

the same sample. In an AEDA study of American Bourbon whisky, (E)-β-damascenone was

identified as a key odor-active compound with a high Flavor Dilution (FD) factor of 4096. While

the same study identified α-damascone, a specific FD factor was not provided in the abstract,

and a direct comparison with delta-damascone is not yet available in published literature. The

FD factor represents the number of times an extract can be diluted before an aroma is no

longer detectable by the human assessors at the GC-O sniffing port.

Chemical Structures
The distinct sensory properties of delta-damascone and damascenone arise from subtle

differences in their chemical structures.
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Chemical Structures of Delta-Damascone and Damascenone
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Caption: Chemical structures of Delta-Damascone and Damascenone.

Experimental Protocols
Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful GC-O technique used to identify the most potent odorants in a sample. The

following is a generalized protocol:

Sample Preparation and Extraction:

Volatile compounds are extracted from the sample matrix using methods such as solvent

extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction

(SPME).

The resulting extract is then concentrated to a specific volume.

Serial Dilution:

The concentrated extract is serially diluted with a solvent (e.g., dichloromethane or diethyl

ether) to obtain a series of extracts with decreasing concentrations (e.g., 1:2, 1:4, 1:8, and

so on).

GC-O Analysis:
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Each diluted extract is injected into a gas chromatograph equipped with an olfactory

detection port.

Trained sensory panelists sniff the effluent from the GC column and record the retention

time and a descriptor for each odor detected.

Determination of Flavor Dilution (FD) Factor:

The analysis begins with the most diluted extract and proceeds to more concentrated

ones.

The FD factor for each odorant is the highest dilution at which it is still detected by the

panelists.[5]

Sample Volatile Extraction Concentrated Extract Serial Dilutions GC-Olfactometry Analysis
Inject each dilution

Flavor Dilution (FD) Factor Determination
Record odor events
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Caption: Generalized workflow for Aroma Extract Dilution Analysis (AEDA).

Logical Comparison
The selection between delta-damascone and damascenone for a particular application is

driven by the desired sensory outcome.

Sensory Attributes

Compounds

Fruity (Blackcurrant, Apple)RosyWoody/Tobacco Honey/Tea Floral

Delta-Damascone Damascenone

 (Plum, Berries)
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Caption: Sensory attribute comparison of Delta-Damascone and Damascenone.

In conclusion, both delta-damascone and damascenone are potent aroma compounds with

overlapping yet distinct rosy and fruity characteristics. Delta-damascone offers a unique

combination of blackcurrant, apple, and tobacco notes, while damascenone provides a

honeyed, floral, and tea-like complexity. The quantitative data, though not directly comparative

in a single study, suggests that both possess very low odor thresholds, making them impactful

even at trace concentrations. The choice between them will ultimately depend on the specific

aromatic profile a researcher or product developer aims to achieve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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